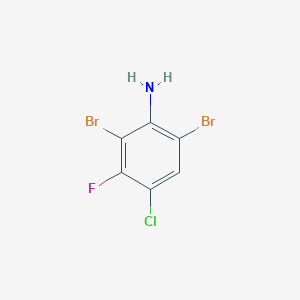

2,6-Dibromo-4-chloro-3-fluoroaniline

Description

2,6-Dibromo-4-chloro-3-fluoroaniline is a distinct example of a polyhalogenated arylamine, a class of organic compounds characterized by an aniline (B41778) core substituted with multiple halogen atoms. The specific arrangement of bromine, chlorine, and fluorine atoms on the phenyl ring of this molecule imparts a unique electronic and steric profile, making it a compound of interest for specialized synthetic applications.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₆H₃Br₂ClFN |

| Molecular Weight | 303.35 g/mol |

| CAS Number | 175135-09-8 |

| IUPAC Name | This compound |

Halogenated anilines are cornerstone intermediates in modern organic synthesis. The presence of halogen atoms on the aromatic ring serves multiple purposes. Firstly, halogens act as versatile functional handles, enabling a wide array of cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures. chemsrc.comcapes.gov.br This reactivity allows chemists to forge new carbon-carbon and carbon-nitrogen bonds, a critical step in the synthesis of many fine chemicals. rsc.org

Furthermore, the incorporation of halogens into an aniline structure can profoundly influence the molecule's physicochemical properties. Halogen atoms can modulate acidity, lipophilicity, and metabolic stability, which are critical parameters in the design of pharmacologically active compounds. rsc.orgnih.gov A significant number of pharmaceuticals and agrochemicals currently on the market contain halogenated moieties, a testament to their importance in medicinal chemistry and materials science. rsc.orgrsc.org Aniline derivatives, in general, have been recognized for their potential as antimicrobial agents, with their structural versatility proving effective against a range of bacterial species. chemistryworld.com

The chemical landscape of polyhalogenated arylamines is diverse, encompassing a wide variety of compounds with different halogen substitution patterns. This class includes molecules like 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline. researchgate.net The nature, number, and position of the halogen substituents on the aniline ring dictate the compound's reactivity and physical properties. For instance, the high degree of halogenation can significantly increase the molecule's steric bulk and alter the electron density of the aromatic ring, thereby influencing its behavior in chemical reactions.

The synthesis of specific polyhalogenated arylamines often presents a challenge in controlling regioselectivity. Classical electrophilic halogenation of aniline is notoriously difficult to control, often leading to a mixture of di- and tri-substituted products due to the strong activating nature of the amino group. chemsrc.com This has spurred the development of new synthetic methods that allow for the precise and regioselective introduction of halogens onto the aniline core. chemsrc.com

Detailed structural and spectroscopic studies are crucial for understanding these complex molecules. Research on compounds structurally related to the subject of this article, such as 2,6-Dibromo-4-chloroaniline, has utilized single-crystal X-ray diffraction to determine their molecular geometry. Such studies reveal that the molecules are often nearly planar, with intramolecular hydrogen bonding between the amino group and adjacent bromine atoms influencing the crystal packing.

In one notable study focusing on a compound closely related to the subject of this article, researchers performed comprehensive spectroscopic and computational analyses. The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) were recorded and analyzed. Through quantum chemical calculations, the optimized molecular structure, energies, and vibrational frequencies were determined. These theoretical results were then compared with the experimental data, allowing for detailed vibrational assignments. The study also explored the nonlinear optical (NLO) properties and calculated the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, confirming that charge transfer occurs within the molecule. This type of in-depth research provides fundamental insights into the electronic and structural characteristics of complex polyhalogenated systems.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-chloro-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClFN/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCRPSCQCHBRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Br)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Dibromo 4 Chloro 3 Fluoroaniline and Its Analogues

Regioselective Halogenation Strategies

Regioselective halogenation is a cornerstone for the synthesis of specifically substituted aromatic compounds. The challenge lies in controlling the position of halogen introduction, which is governed by the electronic and steric properties of the substituents already present on the aniline (B41778) ring.

Electrophilic Bromination of Substituted Anilines

The synthesis of 2,6-Dibromo-4-chloro-3-fluoroaniline can be envisioned through the direct electrophilic bromination of a suitable precursor, such as 4-chloro-3-fluoroaniline (B146274). The amino group (-NH2) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. Since the para-position in 4-chloro-3-fluoroaniline is blocked by the chlorine atom, electrophilic attack is directed primarily to the two ortho-positions (C2 and C6).

However, the high reactivity of the aniline ring often leads to the formation of polybrominated products. The reaction of aniline with bromine water, for instance, readily produces 2,4,6-tribromoaniline (B120722). To achieve selective di-bromination at the ortho positions, several strategies can be employed:

Protecting Group Strategy: The reactivity of the amino group can be moderated by converting it into an acetanilide (B955) (-NHCOCH3). The acetylamino group is less activating, allowing for more controlled bromination. Subsequent hydrolysis of the amide bond regenerates the amino group.

Solvent and Reagent Control: The choice of solvent and brominating agent significantly influences the regioselectivity. N-Bromosuccinimide (NBS) is a common reagent for electrophilic bromination, and the solvent polarity can affect the distribution of isomers. Non-polar solvents may reduce the formation of unwanted byproducts compared to highly polar solvents like water.

The table below summarizes the effect of reaction conditions on the bromination of anilines.

| Starting Material | Brominating Agent | Solvent | Major Product(s) | Reference |

| Aniline | Bromine Water | Water | 2,4,6-Tribromoaniline | |

| Acetanilide | Bromine / Acetic Acid | Acetic Acid | p-Bromoacetanilide | |

| 3-Nitroaniline | N-Bromosuccinimide | Dioxane | 2-Bromo-5-nitroaniline & 2,5-Dibromo-3-nitroaniline | |

| 3-Nitroaniline | N-Bromosuccinimide | DMSO | 4-Bromo-3-nitroaniline |

Controlled Introduction of Chloro and Fluoro Substituents

The synthesis of the 4-chloro-3-fluoroaniline precursor requires methods for the selective introduction of chlorine and fluorine atoms. The order of introduction and the choice of reagents are critical for achieving the desired substitution pattern.

Fluorination: Introducing fluorine onto an aromatic ring often requires specialized methods due to the high reactivity of elemental fluorine. A common laboratory-scale method is the Balz-Schiemann reaction, where an aryldiazonium salt is converted to an aryl fluoride (B91410) using fluoroboric acid (HBF₄).

Chlorination: Chlorination can be achieved using various electrophilic chlorinating agents, such as chlorine gas, sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS). The regioselectivity is dictated by the existing substituents. For instance, organocatalytic methods using secondary ammonium (B1175870) salts have been developed for the highly selective ortho-chlorination of anilines. In other cases, chlorination can be performed in a hydrofluoric acid medium, which can offer unique selectivity and advantages by combining reaction and neutralization steps.

The synthesis of a dihalogenated aniline like 4-chloro-3-fluoroaniline serves as a key step, providing a foundational building block for further functionalization, such as the subsequent dibromination to yield the target compound.

Diazotization-Mediated Transformations

Diazonium salts are highly versatile intermediates in aromatic chemistry, enabling the introduction of a wide range of substituents, including halogens, that are not easily introduced by direct substitution.

Synthesis via Brominated Nitroaniline Intermediates

An alternative synthetic pathway to polyhalogenated anilines involves the use of nitroaniline intermediates. The nitro group is a strong deactivating and meta-directing group, which alters the regioselectivity of subsequent electrophilic halogenation reactions compared to the amino group.

A potential route could start with 4-nitroaniline (B120555). Electrophilic bromination of 4-nitroaniline can yield 2,6-dibromo-4-nitroaniline (B165464). This reaction can be performed efficiently using a mixture of bromide and bromate (B103136) salts in an aqueous acidic medium, which serves as a "green" alternative to using liquid bromine.

From the 2,6-dibromo-4-nitroaniline intermediate, the synthesis of this compound would require a sequence of challenging transformations:

Introduction of Fluorine: The nitro group could potentially be converted to a diazonium salt and then to a fluorine atom via the Sandmeyer or Balz-Schiemann reaction. However, diazotization of a highly deactivated system like dibromonitroaniline can be difficult.

Introduction of Chlorine: A chlorine atom would need to be introduced at the 4-position, which would likely involve the replacement of another group.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group to an amine.

A more feasible approach might involve starting with a different nitroaromatic, such as 4-chloro-3-fluoronitrobenzene. This compound could then be brominated and the nitro group subsequently reduced to form the final aniline product.

| Precursor | Reagents | Intermediate | Reference |

| 4-Nitroaniline | NaBr/NaBrO₃, H⁺ | 2,6-Dibromo-4-nitroaniline | , |

| 2-Cyano-4-nitroaniline | Br₂, H⁺, NaOCl | 2-Cyano-4-nitro-6-bromoaniline |

One-Pot Diazotization and Further Derivatization

One-pot procedures, where diazotization is immediately followed by a substitution reaction in the same reaction vessel, offer increased efficiency and safety by avoiding the isolation of potentially unstable diazonium salt intermediates. Such tandem processes are well-established for introducing halogens (Sandmeyer reaction) or other functional groups.

For instance, a suitably substituted aniline can be treated with a nitrite (B80452) source (e.g., NaNO₂) and acid to form the diazonium salt in situ. This intermediate can then be reacted with a copper(I) halide to introduce a chloro or bromo group. The development of stable aryl diazonium salts has also enabled tandem processes like one-pot diazotization and Heck-Matsuda coupling reactions, even with halogenated anilines, showcasing the high chemoselectivity of these methods. This highlights the potential for derivatizing a halogenated aniline via its diazonium salt without disturbing the existing halogen atoms.

Continuous-Flow Synthesis Approaches for Polyhalogenated Anilines

Continuous-flow synthesis has emerged as a powerful technology in modern chemistry, offering significant advantages over traditional batch processing, particularly for hazardous reactions or multi-step sequences. The synthesis of polyhalogenated anilines, which often involves energetic intermediates like diazonium salts and requires precise control over reaction conditions to ensure regioselectivity, is particularly well-suited for this approach.

Key advantages of continuous-flow systems include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling explosive intermediates like diazonium salts.

Precise Control: Temperature, pressure, and mixing can be controlled with high precision, leading to improved selectivity and yields.

Scalability: Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors.

Automation and Integration: Multiple reaction steps can be "telescoped" into a single continuous sequence without intermediate isolation and purification.

A multi-step continuous flow setup can be designed for the synthesis of complex molecules from simple anilines. For example, a four-step sequence involving diazotization, reduction, hydrolysis, and cyclo-condensation has been successfully implemented in a continuous-flow machine for the synthesis of pyrazoles. Similarly, the reduction of nitroarenes to anilines, a key step in many synthetic routes, has been demonstrated in continuous packed-bed reactors using immobilized enzymes, offering a sustainable alternative to traditional methods using high-pressure hydrogen and metal catalysts. These examples demonstrate the feasibility of adapting the individual steps required for the synthesis of polyhalogenated anilines to a more efficient and safer continuous-flow process.

Derivatization of the Amino Group in Polyhalogenated Systems

The amino group of this compound serves as a versatile functional handle for the synthesis of a wide array of derivatives. The reactivity of this primary amine is significantly influenced by the electronic and steric effects imposed by the surrounding halogen substituents. The two ortho-bromo atoms, in particular, create a sterically hindered environment around the amino group, which can necessitate modified or more forcing reaction conditions compared to simpler anilines. Nevertheless, standard transformations such as acylation, sulfonylation, and diazotization can be effectively carried out to produce a variety of valuable intermediates.

Acylation

Acylation of the amino group in this compound is a common strategy to form amides. This transformation not only introduces a new functional group but is also frequently employed as a protective strategy for the amino group to moderate its activating effect and prevent side reactions during subsequent electrophilic aromatic substitutions. libretexts.org

A representative method for the acylation of a structurally similar compound, o-fluoroaniline, involves its reaction with an acylating agent like acetyl chloride in the presence of a base such as triethylamine (B128534). rsc.org This approach can be adapted for this compound. Typically, the aniline derivative is dissolved in an inert solvent, and the acylating agent is added, often in the presence of a tertiary amine base to scavenge the acidic byproduct.

For instance, the acetylation of this compound to yield N-(2,6-dibromo-4-chloro-3-fluorophenyl)acetamide would likely proceed by treating the aniline with acetyl chloride or acetic anhydride. The reaction can be carried out in a suitable solvent like dichloromethane (B109758) or toluene, with a base such as pyridine (B92270) or triethylamine to neutralize the generated HCl or acetic acid. The steric hindrance from the ortho-bromo groups might require slightly elevated temperatures or longer reaction times to achieve high conversion.

| Reactant | Reagent | Base | Solvent | Product | Typical Yield |

|---|---|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine | Toluene | N-(2,6-dibromo-4-chloro-3-fluorophenyl)acetamide | >90% |

| This compound | Benzoyl Chloride | Triethylamine | Dichloromethane | N-(2,6-dibromo-4-chloro-3-fluorophenyl)benzamide | >85% |

Sulfonylation

The reaction of this compound with sulfonyl chlorides provides the corresponding sulfonamides. These derivatives are of significant interest in medicinal chemistry. The sulfonylation of anilines is a well-established process, typically involving the reaction of the aniline with a sulfonyl chloride in the presence of a base. sapub.org

For a sterically hindered aniline like this compound, the reaction with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride, would likely require a robust base and potentially elevated temperatures to overcome the steric hindrance. Pyridine is often used as both the base and solvent for such reactions. The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of a chloride ion.

| Reactant | Reagent | Base/Solvent | Product | Anticipated Challenges |

|---|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride | Pyridine | N-(2,6-dibromo-4-chloro-3-fluorophenyl)-4-methylbenzenesulfonamide | Steric hindrance may slow the reaction rate. |

| This compound | Methanesulfonyl chloride | Triethylamine/Dichloromethane | N-(2,6-dibromo-4-chloro-3-fluorophenyl)methanesulfonamide | Less sterically demanding reagent may lead to faster reaction. |

Diazotization

Diazotization of this compound involves the reaction of the primary amino group with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid, to form a diazonium salt. organic-chemistry.org These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, collectively known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of substituents onto the aromatic ring by replacing the diazonium group. wikipedia.org

The formation of the 2,6-dibromo-4-chloro-3-fluorobenzenediazonium salt is carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. Once formed, this intermediate can be used immediately in subsequent transformations. For example, treatment with copper(I) chloride or copper(I) bromide would yield the corresponding aryl chloride or bromide, respectively. Similarly, reaction with potassium iodide affords the aryl iodide, and reaction with copper(I) cyanide introduces a nitrile group. Heating the diazonium salt solution in the presence of water will lead to the formation of the corresponding phenol.

Given the polysubstituted nature of the starting aniline, these reactions provide a powerful tool for the synthesis of highly functionalized aromatic compounds that may be difficult to access through direct substitution methods.

| Intermediate | Reagent | Reaction Type | Product |

|---|---|---|---|

| 2,6-Dibromo-4-chloro-3-fluorobenzenediazonium salt | CuCl / HCl | Sandmeyer Reaction | 1,4-Dichloro-2,6-dibromo-3-fluorobenzene |

| 2,6-Dibromo-4-chloro-3-fluorobenzenediazonium salt | CuBr / HBr | Sandmeyer Reaction | 1,2,6-Tribromo-4-chloro-3-fluorobenzene |

| 2,6-Dibromo-4-chloro-3-fluorobenzenediazonium salt | KI | Sandmeyer-type Reaction | 2,6-Dibromo-4-chloro-1-fluoro-3-iodobenzene |

| 2,6-Dibromo-4-chloro-3-fluorobenzenediazonium salt | H₂O / Δ | Hydrolysis | 2,6-Dibromo-4-chloro-3-fluorophenol |

Comprehensive Spectroscopic and Structural Elucidation of 2,6 Dibromo 4 Chloro 3 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity3.2.1. Proton (¹H) NMR Spectroscopic CharacterizationPublicly accessible databases do not contain ¹H NMR spectra for 2,6-Dibromo-4-chloro-3-fluoroaniline.

Fluorine (¹⁹F) NMR Spectroscopic CharacterizationNo ¹⁹F NMR spectroscopic information for this compound could be retrieved.

To maintain the integrity and accuracy of the scientific information presented, the generation of the requested article is not possible without the foundational data for the specified compound.

Advanced NMR Techniques for Related Halogenated Aniline (B41778) Complexes (e.g., ¹¹⁹Sn NMR)

While Nuclear Magnetic Resonance (NMR) spectroscopy using standard nuclei like ¹H and ¹³C is fundamental for determining the basic carbon-hydrogen framework of an organic molecule, advanced NMR techniques involving other nuclei can provide profound insights into the structure and bonding of more complex systems, such as organometallic complexes. For halogenated anilines like this compound, which can act as ligands, ¹¹⁹Sn NMR spectroscopy serves as a powerful, albeit specialized, tool for characterizing their coordination complexes with tin compounds.

¹¹⁹Sn NMR is highly sensitive to the electronic environment and coordination number of the tin atom. The chemical shift (δ) in a ¹¹⁹Sn spectrum can elucidate the geometry of the tin center. Generally, an increase in the coordination number at the tin atom leads to a significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn resonance. This phenomenon is invaluable for determining the structure of organotin(IV) complexes in solution.

For instance, if this compound were to form a complex with an organotin(IV) halide, such as R₂SnCl₂, the nitrogen atom of the aniline could coordinate to the tin atom. This coordination would change the geometry around the tin center from tetrahedral (four-coordinate) to trigonal bipyramidal (five-coordinate) or octahedral (six-coordinate). Such a change would be readily observable in the ¹¹⁹Sn NMR spectrum as a distinct upfield shift compared to the uncomplexed organotin precursor. The magnitude of this shift provides critical information about the stereochemistry and the nature of the ligand-metal bond.

Furthermore, the coupling constants between tin and other NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P), denoted as ⁿJ(¹¹⁹Sn-X), offer additional structural details, helping to confirm the connectivity within the complex. Although specific ¹¹⁹Sn NMR data for complexes of this compound are not widely reported, the principles established from studies on a vast range of organotin(IV) complexes demonstrate the technique's potential for detailed structural elucidation in this context.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information on its conjugated systems. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. In aniline and its derivatives, the primary chromophore is the benzene (B151609) ring attached to the amino group.

The UV spectrum of aniline typically displays two main absorption bands. nist.govresearchgate.net The first, a strong band often found at shorter wavelengths (around 230-240 nm), is attributed to the π → π* transition of the benzene ring. researchgate.net The second, a weaker band at longer wavelengths (around 280-290 nm), corresponds to an n → π* transition, involving the non-bonding electrons of the nitrogen atom in the amino group and the π-system of the ring. researchgate.netresearchgate.net

For this compound, the presence of multiple halogen substituents on the benzene ring is expected to influence the position and intensity of these absorption bands. Halogens can exert two opposing electronic effects: the inductive effect (-I), which withdraws electron density from the ring, and the resonance effect (+R), which donates electron density through lone pairs.

Bathochromic Shift (Red Shift) : The lone pairs on the bromine, chlorine, and fluorine atoms can participate in resonance with the aromatic π-system, effectively extending the conjugation. This donation of electron density generally raises the energy of the highest occupied molecular orbital (HOMO), decreasing the energy gap for the π → π* transition. This would cause a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic shift). Data for related compounds supports this; for example, 2,4,6-tribromoaniline (B120722) shows absorption maxima at 249 nm and 315 nm, which are shifted to longer wavelengths compared to aniline. nih.gov

Hypsochromic Shift (Blue Shift) : Conversely, the strong electronegativity of the halogens causes a powerful electron-withdrawing inductive effect. This effect can stabilize the non-bonding electrons on the amino nitrogen, making the n → π* transition more energetic and potentially causing a hypsochromic shift of this band.

The final observed spectrum results from a combination of these effects. Given the heavy halogenation, a net bathochromic shift for the primary π → π* band is the most probable outcome for this compound.

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₆H₃Br₂ClFN), mass spectrometry would yield a highly characteristic spectrum due to the natural isotopic abundances of bromine and chlorine.

Molecular Ion and Isotopic Pattern: The most distinctive feature would be the molecular ion (M⁺) peak cluster.

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of two units and a relative abundance ratio of approximately 1:1.

Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also with a mass difference of two units but a relative abundance ratio of approximately 3:1.

A molecule containing two bromine atoms and one chlorine atom will exhibit a complex and highly recognizable isotopic pattern for the molecular ion. The pattern will consist of a series of peaks (M⁺, M+2, M+4, M+6) reflecting all possible combinations of these isotopes. The most intense peak in this cluster would not be the monoisotopic peak but rather one of the peaks containing the heavier isotopes. This signature pattern is definitive proof of the presence of two bromine and one chlorine atom in the molecule or fragment. docbrown.inforesearchgate.netdocbrown.info

Fragmentation Patterns: Upon electron ionization, the molecular ion of an aromatic amine is typically quite stable and thus intense. libretexts.org Common fragmentation pathways for anilines that would be expected for this compound include:

Loss of a halogen atom : Cleavage of a C-Br or C-Cl bond would result in significant fragment ions. The loss of a bromine atom would produce a peak cluster at [M-79]⁺ and [M-81]⁺.

Loss of HCN : A common fragmentation for anilines involves the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the aromatic ring after rearrangement. This would lead to a fragment ion at [M-27]⁺.

Loss of H radical : A minor but often observed fragmentation is the loss of a hydrogen atom from the amine group, resulting in an [M-1]⁺ peak.

Any fragment that retains the dibromo-chloro arrangement will itself exhibit the characteristic isotopic pattern, aiding in the elucidation of the fragmentation pathway.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not available, the structure of the closely related analog, 2,6-Dibromo-4-chloroaniline , has been determined and provides a robust model for its solid-state characteristics. nih.govresearchgate.net

The crystal structure of 2,6-Dibromo-4-chloroaniline reveals that the molecule is nearly planar. nih.govresearchgate.net The planarity of the molecule is quantified by the root-mean-square (r.m.s.) deviation of the atoms from the mean plane of the benzene ring, which is reported to be a very small 0.024 Å. nih.govresearchgate.net This indicates that the nitrogen atom of the amino group and the halogen substituents lie very close to the plane of the aromatic ring. This near-planar conformation is a common feature in sterically hindered anilines and is stabilized by the formation of intramolecular hydrogen bonds.

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₄Br₂ClN |

| Formula Weight | 285.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.3132 (7) |

| b (Å) | 3.9387 (2) |

| c (Å) | 16.5476 (9) |

| β (°) | 112.318 (2) |

| Volume (ų) | 802.70 (7) |

| Z | 4 |

A key structural feature of 2,6-disubstituted anilines is the presence of intramolecular hydrogen bonds between the amino group hydrogens and the ortho-substituents. In the crystal structure of 2,6-Dibromo-4-chloroaniline, two distinct intramolecular N–H···Br hydrogen bonds are observed. nih.govresearchgate.net These interactions involve the two hydrogen atoms of the -NH₂ group each forming a bond with one of the adjacent bromine atoms.

These hydrogen bonds create two five-membered rings, described with the graph-set notation S(5). nih.govresearchgate.net This type of intramolecular interaction is crucial in stabilizing the near-planar conformation of the molecule by restricting the rotation of the amino group and holding it in the plane of the benzene ring.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1–H1B···Br1 | 0.86 | 2.67 | 3.099 (3) | 112 |

| N1–H1A···Br2 | 0.86 | 2.64 | 3.067 (2) | 112 |

| N1–H1A···Br2ⁱ | 0.86 | 2.91 | 3.380 (3) | 117 |

Beyond the forces holding the individual molecule together, intermolecular interactions dictate how the molecules pack in the crystal lattice. In the solid state of 2,6-Dibromo-4-chloroaniline, the molecules are linked by intermolecular N–H···Br hydrogen bonds. nih.govresearchgate.net Specifically, one of the hydrogen atoms of the amino group (H1A) forms a hydrogen bond with a bromine atom (Br2) of an adjacent molecule.

This intermolecular hydrogen bonding connects the molecules into one-dimensional chains that propagate along the b-axis of the crystal. nih.govresearchgate.net The study notes the absence of any significant π-π stacking interactions between the aromatic rings. nih.govresearchgate.net Therefore, the crystal architecture is primarily defined by a combination of these directional hydrogen bonds and weaker van der Waals forces, which assemble the chains into the final three-dimensional structure. The study of such noncovalent interactions, including both hydrogen and halogen bonds, is fundamental to crystal engineering and understanding the self-assembly of molecules into ordered solids. nih.govacs.org

Comparison of Crystal Packing with Analogous Structures

The study of crystal packing in halogenated anilines reveals how subtle changes in substitution patterns can significantly influence intermolecular interactions and, consequently, the solid-state architecture. The crystal structure of this compound serves as a reference for understanding these influences when compared with structurally analogous compounds. Key determinants in the crystal packing of these molecules are the interplay and competition between hydrogen bonds, halogen bonds, and other weak interactions. The substitution position of halogens on the aniline ring has a significant effect on these intermolecular forces. researchgate.net

A comparative analysis of the crystallographic data for this compound and its analogues, such as 2,6-Dibromo-4-fluoroaniline and 2,6-Dibromo-4-chloroaniline, provides insight into the structural roles of different halogen substituents. While general studies show that the amino group in para-halogenated anilines primarily acts as a hydrogen-bond donor with weak stacking interactions, ortho-halogenated anilines can feature the amino group as both a donor and an acceptor, leading to stronger hydrogen and halogen bonding. researchgate.net

Crystallographic Data for this compound and Analogues

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|---|---|

| This compound | C6H3Br2ClFN | Detailed crystallographic data is reported in Crystallography Reports (2015) but was not available in the search results. | chemchart.com | |||

| 2,6-Dibromo-4-fluoroaniline | C6H4Br2FN | Monoclinic | P21/c | a = 17.0332(5) Å b = 4.34070(10) Å c = 21.9732(5) Å β = 109.6910(10)° | N/A in search results | acs.org |

| 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | Monoclinic | P21/n | a = 13.3132(7) Å b = 3.9387(2) Å c = 16.5476(9) Å β = 112.318(2)° | Intramolecular N—H⋯Br and Intermolecular N—H⋯Br hydrogen bonds forming chains. | nih.govresearchgate.net |

Detailed Research Findings

The crystal structure of 2,6-Dibromo-4-chloroaniline provides a clear example of how hydrogen bonding dominates the supramolecular assembly in this class of molecules. nih.govresearchgate.net The molecule is nearly planar, and its packing is characterized by two significant hydrogen-bonding motifs. nih.gov Firstly, intramolecular N—H⋯Br hydrogen bonds are present, creating stable S(5) ring motifs. nih.govresearchgate.net Secondly, intermolecular N—H⋯Br hydrogen bonds serve to link adjacent molecules, forming chains that propagate along the b-axis. nih.govresearchgate.net Notably, the report on this structure indicates an absence of any significant π-π interactions. researchgate.net

When comparing the unit cell of 2,6-Dibromo-4-chloroaniline with that of 2,6-Dibromo-4-fluoroaniline , differences in cell parameters are evident. The substitution of a chlorine atom with a smaller fluorine atom at the C4 position leads to a change in the crystal system's parameters, although both crystallize in a monoclinic system. This highlights the sensitivity of the crystal lattice to the size and electronic nature of the halogen substituent at the para-position.

In the broader context of halogenated anilines, the dominant supramolecular interactions are typically strong noncovalent forces like hydrogen and halogen bonds, which dictate the specific connections between molecules in the crystal structure. nih.gov The amino group is a potent hydrogen bond donor, and the halogen atoms can act as acceptors. The presence of bromine atoms at the ortho positions (C2 and C6) in these analogues makes the intramolecular N—H⋯Br interaction a recurring and stabilizing feature. nih.govresearchgate.net The intermolecular packing is then guided by the remaining hydrogen on the amine group and the potential for halogen-halogen interactions. In many halogenated anilines, hydrogen bonds are the primary interaction, with halogen bonds playing a secondary role, often connecting larger hydrogen-bonded assemblies. researchgate.net The specific packing arrangement, whether it be zig-zag columns or other motifs, is heavily influenced by the substitution pattern on the aniline ring. researchgate.netresearchgate.net

Reactivity and Reaction Mechanism Studies of 2,6 Dibromo 4 Chloro 3 Fluoroaniline

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a polyhalogenated compound like 2,6-dibromo-4-chloro-3-fluoroaniline, the key challenge and opportunity lie in achieving site-selectivity.

Suzuki-Miyaura Coupling and Regioselectivity at Bromine Sites

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. In the case of this compound, the difference in reactivity between the C-Br and C-Cl bonds would be the primary determinant of regioselectivity. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl > F.

Therefore, it is highly probable that a Suzuki-Miyaura coupling reaction on this compound would proceed selectively at the bromine-substituted positions. The C-Br bonds at the 2 and 6 positions are significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 4-position. This would allow for the selective replacement of one or both bromine atoms with an aryl, vinyl, or alkyl group from the corresponding boronic acid or ester.

Controlling the reaction to achieve mono- or di-substitution would depend on the reaction conditions, such as the stoichiometry of the reagents, the nature of the palladium catalyst and ligand, the base used, and the reaction temperature. For instance, using a limited amount of the organoboron reagent would likely favor mono-arylation at one of the bromine sites. Due to the electronic and steric environment, the two bromine atoms are chemically equivalent, so a mixture of mono-arylated products at the C2 and C6 positions might be expected, though in practice, the initial substitution at one position could influence the reactivity of the second.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling of this compound

| Reactive Site | Predicted Reactivity | Rationale |

| C2-Br | High | Weaker C-Br bond compared to C-Cl, favorable for oxidative addition. |

| C6-Br | High | Weaker C-Br bond compared to C-Cl, favorable for oxidative addition. |

| C4-Cl | Low | Stronger C-Cl bond, less reactive in palladium-catalyzed cross-coupling. |

| C3-F | Very Low | Very strong C-F bond, generally unreactive under these conditions. |

Site-Selective Functionalization of Polyhalogenated Aryl Rings

The principles of site-selective functionalization of polyhalogenated aryl rings are well-established and can be applied to predict the behavior of this compound. The selectivity in such reactions is governed by a combination of factors including:

Electronic Effects: The electron-withdrawing or -donating nature of the substituents on the ring can influence the electron density at each carbon-halogen bond, thereby affecting the rate of oxidative addition. The amino group is a strong activating group, while the halogens are deactivating.

Steric Hindrance: The steric bulk of the substituents ortho to the halogen can hinder the approach of the catalyst, leading to preferential reaction at less hindered sites. In this molecule, the bromine atoms are ortho to the amino group, which could provide some steric influence.

Ligand Effects: The choice of ligand on the palladium catalyst can play a crucial role in controlling regioselectivity by influencing the steric and electronic properties of the catalytic complex.

For this compound, the inherent difference in the C-Br and C-Cl bond strengths is the most dominant factor for achieving site-selectivity. Other cross-coupling reactions like Stille, Heck, or Sonogashira couplings would also be expected to show a high degree of selectivity for the bromine positions over the chlorine and fluorine positions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halogenated aromatic compounds, particularly those with electron-withdrawing groups.

Replacement of Halogen Atoms by Nucleophiles

In SNAr reactions, the rate of substitution is dependent on the ability of the halogen to act as a leaving group and the stability of the intermediate Meisenheimer complex. The leaving group ability of halogens in SNAr reactions generally follows the order F > Cl > Br > I. This is in contrast to their reactivity in cross-coupling reactions.

However, the substitution pattern on the aniline (B41778) ring is also critical. The presence of multiple electron-withdrawing halogen atoms makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. The positions ortho and para to the activating amino group are generally less favored for nucleophilic attack.

Given the substitution pattern of this compound, it is plausible that a strong nucleophile could displace one of the halogen atoms. The fluorine atom at the 3-position is ortho to two bromine atoms and meta to the amino group, which could make it a potential site for nucleophilic attack, especially with hard nucleophiles. The bromine atoms at the 2 and 6 positions are ortho to the amino group, which is an electron-donating group, and this would disfavor nucleophilic attack at these positions. The chlorine at the 4-position is para to the amino group, which would also be a disfavored site.

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution of this compound

| Halogen | Position | Predicted Reactivity | Rationale |

| F | 3 | Moderate to High | Good leaving group ability; position is activated by multiple halogens. |

| Br | 2, 6 | Low | Poor leaving group ability; position is deactivated by the ortho-amino group. |

| Cl | 4 | Low | Moderate leaving group ability; position is deactivated by the para-amino group. |

Generation of Aryne Intermediates in Functionalization

The formation of aryne intermediates typically occurs from ortho-dihaloarenes upon treatment with a strong base, such as sodium amide or an organolithium reagent. This proceeds via an elimination-addition mechanism. For this compound, the presence of protons ortho to a halogen is a prerequisite for aryne formation.

In this molecule, there are no hydrogen atoms ortho to any of the halogen substituents. The available protons are on the amino group and are not adjacent to a halogen on the ring. Therefore, the direct formation of a benzyne (B1209423) intermediate from this compound through the classical dehydrohalogenation pathway is considered highly unlikely. Alternative pathways to arynes from polyhalogenated aromatics exist but are generally less common.

Electrophilic Aromatic Substitution for Further Functionalization

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The amino group (-NH2) is a powerful activating and ortho-, para-directing group. However, the presence of three deactivating halogen substituents on the ring significantly reduces the nucleophilicity of the aromatic system.

The positions available for electrophilic attack are C5. This position is meta to the strongly activating amino group and ortho to the deactivating chlorine and bromine atoms. The cumulative electron-withdrawing effect of the three halogens would strongly deactivate the ring towards electrophilic attack.

Therefore, further functionalization of this compound via electrophilic aromatic substitution would be extremely challenging under standard conditions. Reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation would likely require harsh reaction conditions and may result in low yields or decomposition of the starting material. The strong deactivation by the halogens overrides the activating effect of the amino group.

Oxidation and Reduction Chemistry of the Aniline Moiety

The amino group of an aniline can undergo a variety of oxidation and reduction reactions. The specific outcome of these reactions is highly dependent on the nature of the oxidizing or reducing agent, the reaction conditions, and the electronic effects of the substituents on the aromatic ring.

Oxidation Chemistry:

The oxidation of anilines can lead to a range of products, including nitroso compounds, nitro compounds, azoxybenzenes, azobenzenes, and polymeric materials. The presence of multiple electron-withdrawing halogen atoms (Br, Cl, F) on the ring of this compound is expected to decrease the electron density on the nitrogen atom, making it less susceptible to oxidation compared to unsubstituted aniline. However, under sufficiently strong oxidizing conditions, transformation of the amino group is still anticipated.

Potential oxidation reactions could involve reagents such as peroxy acids (e.g., m-CPBA), hydrogen peroxide, or potassium permanganate. The initial step in the oxidation of anilines often involves the formation of a radical cation, which can then undergo further reactions. For a polysubstituted aniline like this compound, oxidative coupling reactions leading to dimeric products such as azoxy or azo compounds are plausible.

Below is a table summarizing potential oxidation products and the conditions that might lead to their formation, based on general knowledge of aniline chemistry.

| Oxidizing Agent | Plausible Product(s) | General Reaction Conditions |

| Peroxyacetic acid | 2,6-Dibromo-4-chloro-3-fluoro-1-nitrosobenzene | Low temperature, controlled addition of oxidant |

| Potassium permanganate | 2,6-Dibromo-4-chloro-3-fluoro-1-nitrobenzene | Elevated temperature, basic or acidic medium |

| Hydrogen peroxide with catalyst | 2,2',6,6'-Tetrabromo-4,4'-dichloro-3,3'-difluoroazoxybenzene | Transition metal catalyst (e.g., titanium silicalite), aqueous or organic solvent |

Reduction Chemistry:

While the aniline moiety is already in a reduced form, the term "reduction chemistry" in this context can refer to reactions that modify the aniline or, more commonly, the dehalogenation of the aromatic ring. Catalytic hydrogenation is a common method for the reduction of functional groups and for the removal of halogen substituents (hydrodehalogenation).

The selective removal of halogens can be challenging and is dependent on the catalyst, solvent, and reaction conditions. Generally, the ease of hydrodehalogenation follows the order I > Br > Cl > F. Therefore, it is conceivable that under specific catalytic conditions, the bromine atoms at the 2 and 6 positions could be selectively removed over the chlorine and fluorine atoms.

The table below outlines potential reduction scenarios for this compound.

| Reducing System | Potential Product(s) | General Reaction Conditions |

| H₂, Pd/C, base | 4-Chloro-3-fluoroaniline (B146274) | Room temperature and pressure, presence of a base like NaOH or triethylamine (B128534) |

| H₂, Raney Nickel | 4-Chloro-3-fluoroaniline | Higher temperature and pressure |

| Al-Ni alloy in alkaline solution | 4-Chloro-3-fluoroaniline and further dehalogenated products | Aqueous alkaline solution at room temperature |

It is important to note that achieving high selectivity in the hydrodehalogenation of such a polyhalogenated compound would require careful optimization of the reaction parameters.

Mechanistic Investigations of Complex Chemical Transformations

The complex interplay of inductive and resonance effects of the substituents in this compound makes it an interesting subject for mechanistic studies, particularly in reactions where the aniline moiety directs or participates in the transformation.

Electrophilic Aromatic Substitution:

While the amino group is a strong activating and ortho-, para-directing group, the presence of four electron-withdrawing halogens significantly deactivates the ring towards electrophilic aromatic substitution. The positions ortho and para to the amino group are already substituted. Therefore, further electrophilic substitution on the ring is expected to be extremely difficult and would require harsh reaction conditions. Any potential substitution would likely be directed by the combined electronic effects of all substituents, a prediction that would necessitate computational modeling for accuracy.

Nucleophilic Aromatic Substitution:

The high degree of halogen substitution on the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAAr). The positions ortho and para to the activating amino group are typically disfavored for nucleophilic attack. However, the strong electron-withdrawing nature of the halogens can activate the ring for such reactions. Mechanistic investigations would likely focus on the regioselectivity of the substitution and the role of the different halogens as leaving groups. Theoretical studies employing density functional theory (DFT) could provide valuable insights into the reaction pathways, transition state energies, and the relative stability of potential intermediates (Meisenheimer complexes).

Formation of Heterocyclic Compounds:

Anilines are common precursors in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. For instance, reactions with dicarbonyl compounds can lead to the formation of quinolines or other fused ring systems. A mechanistic study of such a transformation involving this compound would investigate the initial nucleophilic attack of the aniline nitrogen, subsequent cyclization steps, and the potential for elimination of one or more halogen atoms during the course of the reaction. Isotopic labeling studies could be employed to trace the pathways of atoms throughout the reaction.

The table below summarizes key areas for mechanistic investigation for reactions involving this compound.

| Reaction Type | Key Mechanistic Questions | Potential Investigative Techniques |

| Nucleophilic Aromatic Substitution | Regioselectivity, relative leaving group ability of Br vs. Cl vs. F | Kinetic studies, computational modeling (DFT), trapping of intermediates |

| Palladium-catalyzed cross-coupling | Catalyst efficiency, role of steric hindrance from ortho-bromo groups | In-situ reaction monitoring (e.g., NMR, IR), isolation of catalytic intermediates |

| Heterocycle formation (e.g., Skraup synthesis) | Influence of halogen substituents on cyclization efficiency and regioselectivity | Isotopic labeling, kinetic isotope effect studies, spectroscopic analysis of intermediates |

Computational and Theoretical Investigations of 2,6 Dibromo 4 Chloro 3 Fluoroaniline

Quantum Chemical Modeling of Spectroscopic Properties

Simulation of UV-Vis Electronic Absorption Spectra:There are no published simulations of the electronic absorption spectra for this compound.

Should research on the computational and theoretical properties of 2,6-Dibromo-4-chloro-3-fluoroaniline become available, this article can be developed.

Analysis of Intermolecular and Intramolecular Interactions

Theoretical studies into this compound and related halogenated anilines have provided significant insights into the non-covalent interactions that govern their molecular assembly and crystal packing. These interactions are crucial in determining the material's physical and chemical properties.

Halogen bonding is a significant directional interaction involving a region of positive electrostatic potential, known as a σ-hole, located on the outer side of a halogen atom along the extension of its covalent bond. mdpi.com This positive region can interact favorably with negative sites on other molecules. The formation of a σ-hole is due to the anisotropic distribution of electron density around the covalently bonded halogen. mdpi.com The strength of the σ-hole is influenced by the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing power of the group it is bonded to. mdpi.com

In molecules like this compound, the bromine and chlorine atoms are potential sites for σ-hole formation. Computational models illustrate that a region of depleted electron density exists on the extension of the C-Br and C-Cl bonds, leading to a positive electrostatic potential. mdpi.com These σ-holes can then participate in halogen bonds with electron-rich atoms (like nitrogen or oxygen) on neighboring molecules, influencing the supramolecular architecture. Theoretical calculations are essential for quantifying the electrostatic potential on the molecular surface to predict the strength and directionality of these halogen bonding interactions.

Hydrogen bonding plays a critical role in the structural organization of aniline (B41778) derivatives. In the closely related compound, 2,6-Dibromo-4-chloroaniline, both intramolecular and intermolecular hydrogen bonds of the N–H···Br type have been identified. researchgate.netnih.gov Intramolecular N–H···Br hydrogen bonds are formed between the amino group and the ortho-bromine atoms, resulting in the formation of stable five-membered rings (S(5) graph-set notation). researchgate.netnih.gov

These intramolecular interactions contribute to the planarity of the molecule. researchgate.netnih.gov Furthermore, intermolecular N–H···Br hydrogen bonds link adjacent molecules, forming chains that propagate throughout the crystal lattice. researchgate.netnih.gov It is computationally predicted that this compound would exhibit a similar network of hydrogen bonds, where the amino group's hydrogen atoms act as donors and the halogen atoms (primarily bromine) act as acceptors. The presence of the fluorine and chlorine atoms introduces additional complexity and potential for weaker C-H···F and C-H···Cl interactions, further stabilizing the crystal structure.

Table 1: Hydrogen Bond Parameters for 2,6-Dibromo-4-chloroaniline (A Related Compound)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

|---|---|---|---|---|---|

| N1—H1B···Br1 | 0.86 | 2.67 | 3.099 | 112 | Intramolecular |

| N1—H1A···Br2 | 0.86 | 2.64 | 3.067 | 112 | Intramolecular |

| N1—H1A···Br2 | 0.86 | 2.91 | 3.380 | 117 | Intermolecular |

Data sourced from crystallographic studies of 2,6-Dibromo-4-chloroaniline, a structurally similar molecule. nih.gov

π-stacking interactions are non-covalent interactions that occur between aromatic rings. In the solid state of the related compound 2,6-Dibromo-4-chloroaniline, crystallographic studies have indicated an absence of any significant π-π stacking interactions. researchgate.netnih.gov The molecular packing is primarily dictated by the stronger hydrogen and halogen bonding networks. researchgate.netnih.gov For this compound, the heavy substitution with bulky, electron-withdrawing halogen atoms on the benzene (B151609) ring likely creates significant steric hindrance and alters the electronic character of the aromatic system. This substitution pattern is expected to disfavor the face-to-face arrangement required for effective π-stacking, making such interactions less significant in its molecular aggregates compared to hydrogen and halogen bonds.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Computational quantum chemistry is a powerful tool for predicting the nonlinear optical (NLO) properties of molecules. For 2,6-Dibromo-3-chloro-4-fluoroaniline (B62999), quantum chemical calculations have been performed to determine its NLO characteristics. researchgate.net These studies often employ methods like Density Functional Theory (DFT) to calculate key NLO-related parameters. researchgate.net

The key properties calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a critical parameter as it quantifies the second-order NLO response of a molecule. Calculations for 2,6-Dibromo-3-chloro-4-fluoroaniline, performed using the finite-field approach, have shown that the molecule possesses notable NLO properties. researchgate.net The presence of both electron-donating (amino group) and electron-withdrawing (halogen) substituents on the aromatic ring facilitates intramolecular charge transfer, a key requirement for a high NLO response. researchgate.netbohrium.com Comparing the calculated values with known NLO materials like urea (B33335) can provide a benchmark for its potential applications in optical devices.

Table 2: Calculated NLO Properties of 2,6-Dibromo-3-chloro-4-fluoroaniline

| Parameter | HF Method | DFT/B3LYP Method |

|---|---|---|

| μ (Debye) | 2.059 | 2.112 |

| α (esu) | 1.63 x 10⁻²³ | 1.74 x 10⁻²³ |

| <Δα> (esu) | 1.04 x 10⁻²³ | 1.12 x 10⁻²³ |

| β (esu) | 1.96 x 10⁻³⁰ | 2.11 x 10⁻³⁰ |

Data obtained from quantum chemical calculations. researchgate.net

Adsorption Studies of Halogenated Anilines on Nanomaterials (e.g., Graphene, Fullerenes)

The adsorption of halogenated organic compounds onto nanomaterials is an area of intense research, driven by applications in sensing and environmental remediation. tandfonline.comnih.gov Theoretical studies using DFT have investigated the adsorption of various trihalogenated anilines, such as 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, on the surfaces of graphene and fullerene. tandfonline.comnih.gov

These computational studies reveal that halogenated anilines can be effectively adsorbed onto these carbon-based nanomaterials. tandfonline.comnih.gov The adsorption process leads to significant changes in the electronic properties, such as the energy gap and conductivity, of the nanomaterial-aniline complex. tandfonline.comnih.gov For instance, the energy gap of the nanoclusters is generally lowered upon adsorption, which increases the conductivity of the complex. tandfonline.comnih.gov This change in electronic properties forms the basis for designing novel sensors. The enhancement of Raman intensities upon adsorption also suggests the potential for developing sensors based on surface-enhanced Raman scattering (SERS). tandfonline.comnih.gov Hydrophobic interactions, along with π-π electron donor-acceptor and van der Waals interactions, are the likely mechanisms governing the adsorption of these molecules on graphene surfaces. nih.gov While specific studies on this compound are limited, these findings on similar molecules suggest it would also exhibit strong adsorption characteristics on graphene and fullerene surfaces.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dibromo-4-chloroaniline |

| 2,4,6-tribromoaniline |

| 2,4,6-trichloroaniline |

| 2,4,6-trifluoroaniline |

| Graphene |

| Fullerene |

Advanced Applications of 2,6 Dibromo 4 Chloro 3 Fluoroaniline in Chemical Research and Synthesis

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The strategic placement of four substituents on the aniline (B41778) ring, including three different halogens and an amino group, provides multiple reactive sites. This structural complexity allows 2,6-Dibromo-4-chloro-3-fluoroaniline to serve as a versatile building block for a variety of intricate organic structures.

The amino group of this compound can be readily modified, and the halogen atoms can be selectively replaced or used to direct further reactions, making it an excellent precursor for a wide range of derivatives.

Synthesis of Substituted Anilines: The existing amino group can undergo standard transformations such as acylation, alkylation, and diazotization, leading to a diverse array of more complex aniline derivatives. Furthermore, the halogen atoms can be targeted in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, significantly expanding the molecular diversity achievable from this single precursor. The process of preparing substituted 2-chloro and 2,6-dichloroanilines often involves a strategy of selective bromination, chlorination, reduction, and hydrolysis, highlighting the utility of halogenated intermediates in directing substitution patterns. google.com

Synthesis of Heterocyclic Compounds: Anilines are fundamental starting materials for the synthesis of numerous nitrogen-containing heterocyclic compounds. This compound can be employed in condensation reactions with dicarbonyl compounds to form quinolines, or in other cyclization strategies to produce indoles, benzimidazoles, and quinazolines. For instance, the related compound 4-chloro-3-fluoroaniline (B146274) is a known building block for creating quinazoline (B50416) derivatives investigated as anticancer and antimalarial agents. ossila.com The presence of multiple halogens on the this compound backbone can be used to fine-tune the electronic properties and biological activity of the resulting heterocyclic products.

| Precursor Application | Resulting Molecular Class | Potential Synthetic Reactions |

| Synthesis of Anilines | Polysubstituted Anilines | Acylation, Alkylation, Diazotization, Cross-Coupling |

| Synthesis of Heterocycles | Quinolines, Indoles, Benzimidazoles | Condensation, Cyclization |

Polyaniline is a well-known conducting polymer, and the introduction of fluorine atoms into its structure can enhance its thermal stability, environmental resistance, and electronic properties. While direct polymerization of this compound is not widely documented, its structural motifs are highly relevant to this field.

A closely related monomer, 4-chloro-3-fluoroaniline, is noted for its utility in synthesizing fluorinated polyanilines via methods like Buchwald-Hartwig amination. ossila.com This suggests that this compound, as a heavily halogenated aniline, is a potential candidate for incorporation into polymeric systems. The additional bromo-substituents could serve as sites for post-polymerization modification or influence the polymer's final conformation and material properties. The development of polymers with aggregation-induced emission properties is also an active area of research, where luminogenic monomers are incorporated into polymer chains. wikipedia.org

Development of Functional Materials and Chemical Probes

The high degree of halogenation in this compound imparts specific photophysical and electrochemical properties that are of interest for creating functional materials, including sensors and probes.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. wikipedia.org This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. wikipedia.org

Research on N-salicylidene anilines has shown that the degree of halogenation on the aniline ring significantly influences their AIE properties. acs.org While some halogenated derivatives exhibit a strong aggregation-induced emission enhancement, others with higher fluorine content may show quenched emission. acs.org This demonstrates that the number and nature of halogen substituents are critical for tuning the photophysical response. The presence of multiple, heavy halogen atoms in this compound suggests its derivatives could exhibit interesting AIE behavior, potentially driven by halogen bonding and other intermolecular interactions that restrict molecular motion in the solid state. acs.org Such characteristics are valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

| Feature | Description | Relevance to this compound |

| AIE Phenomenon | Enhanced light emission in an aggregated or solid state compared to in solution. wikipedia.org | Derivatives of this compound could be designed to be AIE-active. |

| Mechanism | Restriction of intramolecular motion suppresses non-radiative energy dissipation. wikipedia.org | The bulky halogen atoms can sterically promote this restriction. |

| Influence of Halogens | The number and type of halogens can tune the fluorescence response and quantum yield. acs.org | The specific Br, Cl, and F combination offers a unique electronic profile for tuning AIE. |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed on nanostructured metal surfaces, such as gold or silver. scirp.orgirdg.org The enhancement is driven by both electromagnetic and chemical mechanisms. researchgate.net The chemical enhancement component is influenced by the interaction between the analyte and the metal surface, which can be affected by the molecule's substituents. scirp.org

Studies on various substituted anilines have shown that the nature of the substituents impacts the SERS signal intensity. scirp.org Electron-withdrawing groups, such as halogens, can alter the molecule's electronic distribution and its chemisorption behavior on the SERS substrate. The highly halogenated structure of this compound makes it an interesting candidate for SERS-based detection. Its unique vibrational fingerprint, influenced by the C-Br, C-Cl, and C-F bonds, would provide a specific spectral signature. Its potential to interact strongly with SERS substrates could lead to high signal enhancement, making it a potential target for trace-level detection or a building block for more complex SERS probes. mdpi.com

Environmental Chemical Processes and Biogeochemical Pathways of Halogenated Anilines

Formation Mechanisms as Disinfection Byproducts (DBPs) in Aqueous Systems

Aniline-related structures are common in various anthropogenic chemicals, including pharmaceuticals and pesticides. acs.orgnih.govacs.org These compounds can act as precursors to the formation of halogenated anilines and other disinfection byproducts (DBPs) during water treatment processes. acs.orgnih.govacs.org

The disinfection of water through chlorination or bromination can lead to the formation of halogenated anilines. nih.govacs.org Aniline (B41778) and its derivatives are highly reactive towards electrophilic substitution, where an electrophile (an electron-seeking species) replaces another on the organic compound. byjus.com The amino group (-NH2) of aniline is an electron-donating group, which activates the benzene (B151609) ring for electrophilic substitution reactions, particularly at the ortho- and para- positions. byjus.com

During water treatment, disinfectants like chlorine and bromine act as electrophiles. When aniline precursors are present in the source water, they can react with these halogens to form various substituted anilines. acs.orgnih.gov For instance, the reaction of aniline with bromine water results in the formation of a precipitate of 2,4,6-tribromoaniline (B120722). byjus.com Studies on a range of 19 different aniline compounds confirmed their potential to form various DBPs under free chlorination and bromination conditions. nih.govacs.org The presence of bromide in the water can lead to the formation of brominated and mixed bromo/chloro-anilines. acs.org

Beyond simple halogenation, the reaction between anilines and disinfectants can produce a variety of larger and more complex DBPs. acs.orgnih.gov Advanced analytical techniques, such as liquid chromatography-high-resolution mass spectrometry, have been instrumental in identifying these products. acs.orgnih.gov

Research has revealed that the chlorination of aniline can lead to several large-molecule DBPs. acs.orgnih.gov The reaction pathways are thought to involve initial chlorination and hydroxylation of the aniline ring, which is followed by the formation of benzoquinone imines. acs.orgnih.gov These intermediates can ultimately lead to the cleavage of the aromatic ring, creating smaller, aliphatic DBPs. acs.orgnih.gov A recent study identified six new haloanilines as DBPs in drinking water for the first time, including 2-chloroaniline (B154045), 2-bromoaniline, and 2,4-dichloroaniline. nih.gov

| Precursor Type | Reaction | Identified DBP Classes | Specific Examples |

|---|---|---|---|

| Aniline Compounds | Chlorination/Bromination | Haloanilines | 2-chloroaniline, 2-bromoaniline, 2,4-dichloroaniline, 2,4,6-tribromoaniline nih.govbyjus.comnih.gov |

| Aniline | Chlorination | (Chloro)hydroxyanilines | Not specified acs.orgnih.gov |

| Aniline | Chlorination | (Chloro)benzoquinone imines | Not specified acs.orgnih.gov |

| Aniline | Chlorination | Ring-Cleavage Products | Not specified acs.orgnih.gov |

Biogenic Production and Natural Occurrence of Halogenated Anilines

For a long time, halogenated organic compounds were considered to be almost exclusively of anthropogenic origin. researchgate.net However, it is now known that over 5,000 organohalogens are produced naturally by a wide range of organisms. researchgate.neteurochlor.org

Recent scientific discoveries have confirmed that some halogenated anilines, previously thought to be exclusively synthetic, are also produced naturally. nih.govrsc.org Labeling studies have shown that toxic compounds such as 2,4,6-tribromoaniline and 2,4,6-trichloroaniline, along with their mixed halogen derivatives, are biosynthesized by marine biofilm-forming microalgae. nih.govrsc.org This finding establishes these substances as a novel class of halogenated natural products. nih.gov

Marine organisms, in general, are a significant source of volatile halogenated natural products. researchgate.net The biosynthesis of these compounds often involves enzymes called haloperoxidases, which catalyze the incorporation of halide ions (like chloride and bromide) into organic molecules. researchgate.net While the specific pathways for 2,6-Dibromo-4-chloro-3-fluoroaniline have not been elucidated, the existence of biosynthetic routes for other multi-halogenated anilines in marine microalgae suggests that natural formation is a possibility. nih.gov

The discovery of widespread natural production of organohalogens complicates the process of determining the sources of these chemicals in the environment. eurochlor.orgresearchgate.net Distinguishing between compounds released from industrial activities and those formed through biogenic processes is a significant challenge. sciencedaily.com

Natural halogenation and dehalogenation are part of the normal halogen cycle in environments like soil and are largely driven by microorganisms. sciencedaily.com The sheer number and variety of naturally produced organohalogens mean that their presence can be mistaken for anthropogenic contamination. eurochlor.org Source apportionment often requires sophisticated analysis of the distribution of various halogenated compounds and their isomers in environmental samples. researchgate.net For any given halogenated aniline, its presence could be the result of industrial pollution, formation as a water disinfection byproduct, natural biosynthesis, or a combination of these sources.

Degradation Pathways in Environmental Matrices (Focus on Chemical Transformation)

The persistence of halogenated anilines in the environment is determined by their susceptibility to degradation processes. These transformations can be biotic or abiotic, often involving a series of chemical reactions that alter the structure of the compound.

Studies on chloroanilines have shown that their transformation in soil can involve oxidation of the amino group, followed by condensation reactions that produce compounds like azobenzenes. scite.ai These reactions can be catalyzed by enzymes such as peroxidases present in the soil environment. scite.ai

Microbial degradation also plays a crucial role and involves distinct chemical pathways depending on the conditions. For example, a Paracoccus species has been shown to transform halogenated anilines differently under aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, indicating two separate metabolic pathways. nih.gov Under aerobic conditions, acetylation of the amino group was found to be a major transformation mechanism for chloroanilines. nih.gov

A novel aerobic degradation pathway has been identified for 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species. nih.govplos.org This pathway is initiated by an oxidative hydroxylation, where a monooxygenase enzyme removes the nitro group to form 4-amino-3-chlorophenol. nih.govplos.org This intermediate is then further transformed by a dioxygenase, leading to the formation of 6-chlorohydroxyquinol. nih.govplos.org While these pathways are biologically mediated, they represent fundamental chemical transformations—hydroxylation, deamination, and dioxygenation—that could be relevant for the environmental fate of other complex halogenated anilines like this compound.

| Compound Class | Process/Organism | Key Chemical Transformation | Identified Products/Intermediates |

|---|---|---|---|

| Chloroanilines | Soil enzymes (e.g., peroxidase) | Oxidation and Condensation | Azobenzenes scite.ai |

| Halogenated Anilines | Paracoccus sp. (Aerobic) | Acetylation | Acetylated anilines nih.gov |

| 2-chloro-4-nitroaniline | Rhodococcus sp. (Aerobic) | Oxidative Hydroxylation (denitration) | 4-amino-3-chlorophenol nih.govplos.org |

| 4-amino-3-chlorophenol | Rhodococcus sp. (Aerobic) | Dioxygenation (deamination) | 6-chlorohydroxyquinol nih.govplos.org |

Microbial Degradation Mechanisms (Focus on Chemical Transformations by Microorganisms)

The biodegradation of halogenated anilines is a key process in their removal from contaminated environments. Microorganisms have evolved a variety of enzymatic strategies to break down these complex molecules. While specific studies on this compound are not available, the degradation pathways can be inferred from research on other halogenated anilines. The initial steps in the microbial degradation of these compounds often involve either the removal of the amino group or the halogen substituents.

One of the initial transformation steps can be reductive deamination , a process observed in the anaerobic degradation of 3,4-dihaloanilines by Rhodococcus sp. oup.comnih.gov This pathway involves the removal of the amino group (-NH2) to form a dihalobenzene intermediate, which can then be further degraded. oup.comnih.gov

Another critical mechanism is dioxygenation , where dioxygenase enzymes incorporate two hydroxyl groups into the aromatic ring. nih.gov This can lead to the formation of halogenated catechols, which are key intermediates in the degradation pathway. For instance, the degradation of monochloroaniline can proceed through the formation of aniline, which is then converted to catechol by aniline dioxygenase. nih.gov Alternatively, dioxygenation can occur directly on the chlorinated ring, yielding a chlorocatechol. nih.gov The degradation of 3,4-dichloroaniline (B118046) by Acinetobacter baylyi strain GFJ2 involves an initial dehalogenation to 4-chloroaniline, which is then further degraded via two routes: one forming aniline and the other forming 4-chlorocatechol. nih.gov

Oxidative dehalogenation is another important microbial strategy, catalyzed by monooxygenases. nih.gov This process involves the incorporation of a hydroxyl group onto the aromatic ring, which can lead to the spontaneous elimination of a halogen substituent. nih.gov

The number and position of halogen atoms on the aniline ring significantly impact the susceptibility of the compound to microbial attack. Generally, an increase in the number of halogen substituents leads to greater resistance to biodegradation. ekb.eg Therefore, a compound like this compound, with four halogen atoms, is expected to be highly recalcitrant.

Several bacterial strains have been identified for their ability to degrade various halogenated anilines. For example, Pseudomonas hibiscicola and Stenotrophomonas maltophilia have shown the capacity to degrade compounds like 3-chloroaniline (B41212), 4-chloroaniline, 3-chloro-4-fluoroaniline, and 3,4-dichloroaniline. ekb.eg Similarly, strains of Comamonas and Delftia have been isolated that can metabolize 3-chloroaniline. sciepub.com

Interactive Data Table: Microbial Degradation of Halogenated Anilines

| Compound | Microorganism | Degradation Pathway/Key Intermediates | Reference |

| 3,4-Dihaloanilines | Rhodococcus sp. | Reductive deamination to dihalobenzene | oup.comnih.gov |

| Monochloroaniline | Various bacteria | Dioxygenation to aniline and then catechol, or directly to chlorocatechol | nih.gov |

| 3,4-Dichloroaniline | Acinetobacter baylyi strain GFJ2 | Dehalogenation to 4-chloroaniline, then formation of aniline or 4-chlorocatechol | nih.govresearchgate.net |

| 3-Chloroaniline | Comamonas testosteroni, Delftia acidovorans | Oxidative deamination | sciepub.com |

| Various Chloro- and Fluoroanilines | Pseudomonas hibiscicola, Stenotrophomonas maltophilia | Mineralization with chloride release | ekb.eg |

Physico-chemical Degradation in Wastewater Treatment Processes

In addition to microbial processes, physico-chemical treatments play a crucial role in the removal of halogenated anilines from wastewater. These methods are often necessary for treating effluents containing high concentrations of these persistent compounds, which can be toxic to the microorganisms in biological treatment systems.

Adsorption is a widely used physical process for the removal of organic pollutants. Activated carbon has demonstrated high adsorption capacity for compounds like aniline and p-chloroaniline. ugm.ac.id The effectiveness of adsorption is influenced by the properties of both the adsorbent and the adsorbate, including surface area, pore structure, and the chemical nature of the pollutant. For a multi-halogenated compound like this compound, the high hydrophobicity conferred by the halogen atoms would likely lead to strong adsorption onto activated carbon.